molecular formula C6H9ClF3N B6208785 rac-(1R,4S,5S)-5-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2763584-20-7

rac-(1R,4S,5S)-5-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B6208785
CAS No.: 2763584-20-7
M. Wt: 187.6
InChI Key:
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Description

Rac-(1R,4S,5S)-5-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a notable compound in the realm of synthetic organic chemistry. This compound, characterized by its unique bicyclic structure, contains a trifluoromethyl group, making it an interesting target for research due to the effects this functional group can impart on the molecule's properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-5-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves multiple steps:

  • Starting Materials and Initial Reactions: : The process often begins with a simple azabicyclo[2.1.1]hexane precursor.

  • Trifluoromethylation: : The introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₃). This step is often facilitated by catalysts such as copper, silver, or iron complexes under varying conditions.

  • Hydrochloride Formation: : The final hydrochloride form is typically achieved by reacting the intermediate compound with hydrochloric acid, producing the desired hydrochloride salt.

Industrial Production Methods

Industrial production methods would aim to scale these synthetic steps while maintaining efficiency and yield. Flow chemistry techniques, where reactions are carried out in a continuous stream, might be employed for better control and reproducibility. Additionally, optimizations such as catalyst recovery and recycling would be implemented to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Given the presence of a halide, substitution reactions can occur under appropriate conditions, leading to the formation of new derivatives.

  • Oxidation and Reduction: : The bicyclic amine structure can undergo various oxidation and reduction reactions, often involving reagents like sodium borohydride (NaBH₄) or potassium permanganate (KMnO₄).

  • Hydrolysis: : The hydrochloride salt can be hydrolyzed under basic conditions to yield the free amine.

Common Reagents and Conditions

  • Catalysts: : Copper, silver, or iron complexes.

  • Solvents: : Commonly used solvents include dichloromethane (CH₂Cl₂), methanol (CH₃OH), and acetonitrile (CH₃CN).

  • Conditions: : These reactions often require controlled temperatures, ranging from room temperature to moderately elevated temperatures (50-80°C).

Major Products Formed

  • Derivatives: : Depending on the substitution reactions, various derivatives can be synthesized, showcasing different functional groups.

  • Oxidized and Reduced Forms: : Depending on the reagents used, various oxidized or reduced forms of the compound can be generated.

Scientific Research Applications

Rac-(1R,4S,5S)-5-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride finds applications across a diverse range of fields:

  • Chemistry: : Used as a building block in synthetic organic chemistry to create more complex molecules.

  • Biology: : Investigated for its potential effects on biological systems, particularly due to its unique structure.

  • Medicine: : Its derivatives might have pharmacological activity, making it a potential candidate for drug development.

  • Industry: : Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The effects of rac-(1R,4S,5S)-5-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride can be traced back to its molecular structure:

  • Molecular Targets: : It can interact with various enzymes or receptors due to its azabicyclo structure.

  • Pathways Involved: : Its interaction with biological targets often involves pathways related to neurotransmission or enzyme inhibition.

Comparison with Similar Compounds

Comparing rac-(1R,4S,5S)-5-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride with other similar compounds:

  • Structural Analogues: : Similar compounds include derivatives of azabicyclo[2.2.1]heptane and azabicyclo[3.1.0]hexane, which also feature bicyclic frameworks.

  • Uniqueness: : The presence of the trifluoromethyl group in this compound sets it apart, offering different reactivity and physical properties compared to its analogues.

This unique blend of structure and functionality makes this compound an intriguing compound for further study and application.

Properties

CAS No.

2763584-20-7

Molecular Formula

C6H9ClF3N

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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